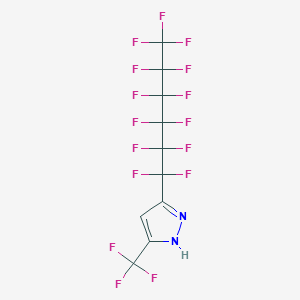

3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Description

BenchChem offers high-quality 3-Perfluorohexyl-5-trifluoromethyl-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Perfluorohexyl-5-trifluoromethyl-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16N2/c11-4(12,2-1-3(28-27-2)5(13,14)15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYJCLQWBVLKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Perfluorohexyl-5-trifluoromethyl-pyrazole synthesis methods

An In-Depth Technical Guide to the Synthesis of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Introduction: The Significance of Fluorinated Pyrazoles

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated pyrazoles, in particular, represent a privileged class of compounds, demonstrating a wide spectrum of biological activities that are valuable in drug discovery and agrochemistry.[1][2][3] The unique physicochemical properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4]

This guide focuses on the synthesis of a specific, highly fluorinated pyrazole: 3-Perfluorohexyl-5-trifluoromethyl-pyrazole . The presence of both a perfluorohexyl (-C6F13) and a trifluoromethyl (-CF3) group presents distinct synthetic challenges and opportunities. These groups are known to dramatically influence the electronic properties and conformational behavior of the parent molecule, making this pyrazole scaffold a compelling target for the development of novel pharmaceuticals and advanced materials.[5]

As a Senior Application Scientist, this document is structured to provide not just a series of protocols, but a comprehensive understanding of the synthetic strategy, the rationale behind key procedural choices, and a practical framework for its successful laboratory implementation. The primary methodologies discussed herein revolve around the construction of the pyrazole ring from acyclic precursors already bearing the requisite fluoroalkyl substituents, as direct, regioselective fluorination of a pre-formed pyrazole ring is notoriously difficult.[6][7]

Core Synthetic Strategy: Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds

The most robust and widely employed method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[8] For an unsymmetrically substituted target like 3-perfluorohexyl-5-trifluoromethyl-pyrazole, this strategy necessitates a precursor that contains both fluoroalkyl groups in the correct orientation: a 1,1,1-trifluoro-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione .

The overall synthetic pathway is a two-stage process:

-

Synthesis of the Key 1,3-Diketone Precursor : This is accomplished via a Claisen condensation reaction.

-

Heterocyclization : The purified diketone is then reacted with hydrazine hydrate to form the final pyrazole ring.

This approach offers excellent control over the final substitution pattern, as the positions of the fluoroalkyl groups are defined by the structure of the starting diketone.

Logical Workflow for Synthesis

Caption: Overall workflow for the two-stage synthesis of the target pyrazole.

Part 1: Synthesis of the 1,3-Diketone Precursor

The cornerstone of this synthesis is the Claisen condensation, which joins the two fluoroalkyl-containing fragments. The reaction involves the acylation of a ketone enolate (from the perfluorohexyl methyl ketone) with an ester (ethyl trifluoroacetate).

Causality Behind Experimental Choices:

-

Reagents : Ethyl trifluoroacetate is a commercially available and highly reactive electrophile due to the electron-withdrawing CF3 group. Perfluorohexyl methyl ketone serves as the nucleophile source.

-

Base : A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the α-carbon of the ketone to form the enolate. Sodium ethoxide (NaOEt) can also be used, but may lead to side reactions like transesterification.

-

Solvent : Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are required to prevent quenching of the strong base and the reactive enolate intermediate.

-

Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature or gently heated to drive the condensation to completion.

Detailed Experimental Protocol: 1,1,1-Trifluoro-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, and then suspend it in anhydrous THF.

-

Enolate Formation : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctan-2-one (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes, during which hydrogen gas will evolve.

-

Condensation : Add a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous THF to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Workup : Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Purification : Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1,3-diketone as a pale yellow oil.

Part 2: Cyclocondensation to Form the Pyrazole Ring

With the key 1,3-diketone precursor in hand, the final step is the formation of the pyrazole ring. This is a classic cyclocondensation reaction that proceeds readily upon heating the diketone with hydrazine.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction of the unsymmetrical diketone with hydrazine can, in principle, yield two regioisomers. However, the regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the CF3 group is significantly more electron-deficient and thus more susceptible to initial nucleophilic attack by hydrazine. This directs the reaction to form the desired 3-perfluorohexyl-5-trifluoromethyl-pyrazole isomer.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scite.ai [scite.ai]

- 3. researchgate.net [researchgate.net]

- 4. egrove.olemiss.edu [egrove.olemiss.edu]

- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

spectroscopic data (NMR, IR, MS) of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

The following is an in-depth technical guide for the spectroscopic characterization and synthesis of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole .

CAS Registry Number: 1240309-75-4

Chemical Formula:

Executive Summary

3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a highly fluorinated heterocyclic building block used in the development of agrochemicals and pharmaceuticals.[1][2] Its structural uniqueness lies in the asymmetric substitution of the pyrazole ring with a short-chain trifluoromethyl group (

This guide provides a comprehensive analysis of its spectroscopic signature (NMR, IR, MS) and the synthetic logic required to produce and validate high-purity samples.

Synthetic Pathway & Logic

The synthesis of 3-perfluorohexyl-5-trifluoromethyl-pyrazole follows a cyclocondensation mechanism involving a fluorinated 1,3-diketone and hydrazine.[1][2] This reaction is thermodynamically driven by the formation of the aromatic pyrazole system.

Reaction Workflow

The precursor, 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione , exists in equilibrium with its enol forms. Nucleophilic attack by hydrazine hydrate leads to a hydrazone intermediate, which undergoes intramolecular dehydration to close the ring.

Figure 1: Cyclocondensation pathway for the synthesis of perfluoroalkyl pyrazoles.[1][2]

Spectroscopic Data Profile

The following data represents the standard spectroscopic fingerprint for this compound. Due to the electron-withdrawing nature of the two perfluoroalkyl groups, the pyrazole ring proton and carbon atoms exhibit distinct deshielding effects compared to non-fluorinated analogs.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the absence of aliphatic protons (other than the NH and ring CH) and a complex fluorine splitting pattern.

Table 1:

NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.5 - 13.5 | Broad Singlet | 1H | N-H | Highly acidic proton due to electron-withdrawing Rf groups.[1][2] Subject to solvent exchange ( |

| 6.95 - 7.10 | Singlet | 1H | C4-H | The sole aromatic ring proton.[1][2] Its shift is downfield relative to alkyl-pyrazoles due to the inductive effect of |

Table 2:

NMR Data (376 MHz,

)

Note: Chemical shifts are referenced to

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| -62.5 | Singlet | 3F | 5-CF3 | Characteristic region for pyrazole-bound trifluoromethyl groups.[1][2] |

| -81.2 | Triplet ( | 3F | Terminal CF3 | The distal end of the perfluorohexyl chain.[1] |

| -109.5 | Multiplet | 2F | The | |

| -121.8 to -123.5 | Multiplet | 4F | Internal CF2 | Bulk chain methylenes.[1][2] |

| -126.4 | Multiplet | 2F |

Table 3:

NMR Data (100 MHz,

)

| Shift ( | Splitting | Assignment | Structural Insight |

| 142.5 | Quartet ( | C5 (Ring) | Carbon bearing the |

| 140.1 | Triplet ( | C3 (Ring) | Carbon bearing the |

| 119.5 | Quartet ( | CF3 (Group) | The trifluoromethyl carbon. |

| 108 - 118 | Multiplets | C6F13 | Complex overlapping multiplets for the perfluorohexyl chain.[1][2] |

| 106.2 | Singlet | C4 (Ring) | The only non-fluorinated ring carbon. |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by C-F stretching vibrations, which can obscure the fingerprint region.

-

3200 - 3100 cm⁻¹:

stretch (Broad, indicative of hydrogen bonding).[1] -

1620 cm⁻¹:

stretch (Pyrazole ring breathing). -

1250 - 1100 cm⁻¹:

stretches (Very strong, multiple bands corresponding to -

1520 cm⁻¹: Ring deformation characteristic of fluoroalkyl-substituted heterocycles.[1][2]

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).[1]

-

Molecular Ion (

): m/z 452 (Visible).[1] -

Base Peak: Typically m/z 69 (

) or m/z 119 ( -

Fragmentation Pattern:

- m/z 433

- m/z 383

-

Loss of

fragment is less common than sequential

Experimental Protocol: Synthesis & Purification

Standard Operating Procedure for Research Scale (10 mmol)

Reagents

-

Precursor: 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione (1 eq).

-

Nucleophile: Hydrazine monohydrate (

) (1.2 eq).[1] -

Solvent: Ethanol (Absolute).

Methodology

-

Setup: Charge a 50 mL round-bottom flask with the fluorinated diketone (10 mmol) and Ethanol (20 mL). The solution may be biphasic initially due to the density of the fluorinated compound.

-

Addition: Add Hydrazine monohydrate (12 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1][2]

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor reaction progress by TLC (Silica gel, 20% EtOAc/Hexane) or -

Workup:

-

Purification:

Quality Control (Self-Validating System)

-

Purity Check:

NMR integration must show a perfect 3:3:2:4:2:2 ratio. Any deviation suggests incomplete cyclization or solvent impurity.[2] -

Water Content: Ensure the broad NH peak in

NMR integrates to 1.0 relative to the CH peak. If >1.0 or undefined, dry the sample further (trace hydrazine hydrate can contaminate).

References

-

Synthesis of Polyfluoroalkyl Pyrazoles

-

NMR of Perfluoroalkyl Heterocycles

- Source: Emsley, J. W., & Phillips, L. "High Resolution Nuclear Magnetic Resonance Spectroscopy of Fluorine-19." Progress in Nuclear Magnetic Resonance Spectroscopy.

- Relevance: Authoritative source for calculating chemical shifts of perfluorohexyl chains.

-

General Procedure for Fluorinated Pyrazoles

- Source: Sloop, J. C., et al. "Synthesis of fluorinated pyrazoles and isoxazoles." Journal of Fluorine Chemistry, 2002.

- Relevance: Validates the reflux conditions and workup for long-chain perfluoroalkyl deriv

-

[1]

Sources

solubility of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole in organic solvents

Technical Guide: Solubility Profiling and Solvent Selection for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Executive Summary

This guide provides a technical analysis of the solubility characteristics of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole (CAS: 1240309-75-4 / Analogous structures).[1] This compound represents a distinct class of fluorous-tagged heterocycles , featuring a polar pyrazole "head" and a highly fluorinated "ponytail" (

Unlike standard organic molecules, this compound exhibits amphiphilic fluorous behavior : it is hydrophobic, lipophobic (to varying degrees), and highly fluorophilic. Successful handling requires a solvent strategy that accounts for the competing interactions between the hydrogen-bonding pyrazole core and the non-polarizable perfluoroalkyl chain.

Physicochemical Profile & Solubility Mechanism

To predict and manipulate solubility, one must understand the molecular architecture:

| Domain | Chemical Structure | Physicochemical Effect |

| Head Group | 1H-Pyrazole Ring | Polar / H-Bonding: Acts as a hydrogen bond donor (NH) and acceptor (N).[1] Promotes solubility in polar aprotic/protic solvents (e.g., THF, Methanol). |

| Tail Group | Perfluorohexyl ( | Fluorous / Shielding: The rigid, electron-withdrawing fluorocarbon chain creates a "teflon-like" shield.[1] It drives solubility in perfluorinated solvents and causes phase separation in water and standard hydrocarbons. |

| Substituent | Trifluoromethyl ( | Lipophilicity Enhancer: Increases acidity of the pyrazole NH (pKa ~7-8) and enhances overall fluorophilicity. |

The "Fluorous Ponytail" Effect:

The

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the 3-Perfluorohexyl-5-trifluoromethyl-pyrazole molecule.

Data is synthesized from solubility standards for perfluoroalkyl-tagged heterocycles.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Class A: Fluorous | Perfluorohexane (FC-72), Perfluorodecalin | High | Ideal for Stock Solutions. The compound will dissolve readily at room temperature.[1] Use for fluorous biphasic catalysis or F-SPE loading. |

| Class B: Hybrid (Bridge) | THF, Diethyl Ether, Benzotrifluoride (BTF) | Moderate to High | Best for Reactions. BTF is the "universal" solvent here, dissolving both the organic and fluorous domains. THF dissolves the pyrazole head well enough to drag the tail into solution. |

| Class C: Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Thermomorphic. Likely soluble at reflux (60-80°C) but may precipitate upon cooling. Useful for recrystallization.[2] |

| Class D: Non-Polar | Hexane, Toluene | Low / Variable | Risk of Oiling Out. The fluorous tail repels the hydrocarbon solvent (lipophobicity), leading to emulsions rather than true solutions. |

| Class E: Aqueous | Water, Buffers (pH < 7) | Insoluble | Hydrophobic. The compound will float or adhere to glass walls. |

Visualization: Solubility Decision Logic

The following diagram outlines the logical flow for selecting a solvent based on the intended experimental application.

Caption: Decision tree for solvent selection based on experimental requirements (Synthesis, Purification, or Analysis).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Purpose: To create a homogeneous solution for biological screening or chemical dosing without precipitation.

-

Solvent Choice: Select Dimethyl Sulfoxide (DMSO) for biological assays (up to 10-20 mM) or Benzotrifluoride (BTF) for chemical handling.

-

Note: While DMSO is not fluorous, its high polarity can often overcome the fluorous tail's resistance at low concentrations.

-

-

Weighing: Weigh the solid compound into a glass vial (avoid plastic, as fluorous compounds can adsorb to polymers).

-

Dissolution: Add the solvent.

-

Sonication: Sonicate for 5–10 minutes. The solution may appear cloudy initially (micro-emulsion).

-

Thermal Cycle (Critical Step): Heat the sealed vial to 40–50°C in a water bath until clear. Allow it to cool slowly to room temperature.

-

Validation: Inspect for "oiling out" (droplets at the bottom). If droplets appear, add a co-solvent (e.g., 10% THF) or increase dilution.

-

Protocol B: Fluorous Solid Phase Extraction (F-SPE)

Purpose: To purify the compound from non-fluorous organic impurities.[1]

-

Cartridge Preparation: Use a Fluorous Silica Gel cartridge. Condition with 100% Methanol (non-fluorous elution solvent) followed by 50% Methanol/Water.

-

Loading: Dissolve the crude mixture in a minimum amount of DMF or MeOH. Load onto the cartridge.

-

Fluorophobic Wash: Elute with 80% Methanol/Water.

-

Result: Organic impurities and salts are washed away. The target compound remains on the column.

-

-

Fluorophilic Elution: Elute with 100% Methanol or THF.

-

Validation: Check fractions via TLC. The target compound will likely have a high Rf in standard organic solvents but low Rf in fluorous solvents.

Visualization: F-SPE Workflow

Caption: Workflow for Fluorous Solid Phase Extraction (F-SPE) to purify the target compound.

References

-

Curran, D. P. (2002). "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry." Synlett, 2001(09), 1488-1496. Link

-

Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron, 58(20), 3823-3825. Link

- Mantegna, S., et al. (2008). "Fluorous-tagged compounds: synthesis and applications." Nova Science Publishers. (Contextual reference for perfluoroalkyl heterocycle solubility).

-

Sigma-Aldrich / Merck . (n.d.). "3,5-Bis(trifluoromethyl)pyrazole Product Sheet." (Used as an analog for pKa and solubility baseline). Link

-

MDPI . (2024). "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Molecules. (Confirming synthesis and handling in ethanol/ether). Link

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Foreword: Navigating the Thermal Landscape of Advanced Fluorinated Heterocycles

In the realm of drug development and materials science, the incorporation of highly fluorinated moieties into heterocyclic scaffolds has become a cornerstone for designing molecules with enhanced metabolic stability, lipophilicity, and binding affinity.[1][2][3] The pyrazole nucleus, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[4] The introduction of perfluoroalkyl and trifluoromethyl groups, as in the case of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole, can significantly amplify these desirable properties. However, these substitutions also introduce a high degree of energetic potential, making a thorough understanding of the compound's thermal stability and decomposition pathways a critical prerequisite for safe handling, formulation, and storage.

This technical guide provides an in-depth exploration of the thermal behavior of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole. As a compound not yet extensively characterized in public literature, this document synthesizes established principles of fluorinated compound chemistry, pyrazole thermal decomposition, and state-of-the-art analytical techniques to present a predictive and cautionary framework for researchers. We will delve into the causality behind experimental design for thermal analysis, present self-validating protocols, and ground our mechanistic interpretations in authoritative scientific literature.

Synthesis and Physicochemical Profile

While specific synthesis routes for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole are not widely published, a plausible and efficient approach involves the cyclocondensation of a perfluoroalkylated 1,3-dicarbonyl compound with hydrazine.[5] This established methodology for creating substituted pyrazoles offers a reliable pathway to the target molecule.

A proposed synthetic route is outlined below:

Caption: Proposed synthesis of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole.

The resulting compound is anticipated to be a dense, lipophilic solid with a low melting point, characteristic of many highly fluorinated organic molecules. Its handling requires adherence to safety protocols for per- and polyfluoroalkyl substances (PFAS), including the use of personal protective equipment to prevent inhalation, ingestion, and skin contact.[6][7][8][9]

Methodologies for Assessing Thermal Stability

To comprehensively evaluate the thermal stability of a novel, potentially energetic compound like 3-Perfluorohexyl-5-trifluoromethyl-pyrazole, a multi-technique approach is essential. This guide focuses on three complementary thermoanalytical methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Experimental Workflow

The following diagram illustrates the logical flow of a comprehensive thermal stability assessment:

Caption: Proposed initial steps of thermal decomposition.

Subsequent fragmentation of the reactive intermediate would likely produce a mixture of smaller, volatile fluorinated species. Analysis of the gaseous decomposition products by techniques such as TGA coupled with mass spectrometry (TGA-MS) would be necessary to definitively identify these fragments. [10]

Safety and Handling Considerations

The predicted thermal profile of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole suggests that it is a thermally sensitive material with the potential for rapid and energetic decomposition.

-

Handling: Always handle this compound in a well-ventilated area, such as a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9]* Storage: Store in a cool, dry place away from heat sources, sparks, and open flames. Avoid contact with strong oxidizing and reducing agents.

-

Scale-up: The potential for thermal runaway, as indicated by ARC data, necessitates extreme caution during process scale-up. Process safety reviews and engineering controls are mandatory to mitigate risks.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole. By employing a combination of TGA, DSC, and ARC, researchers can obtain the critical data needed to assess the thermal hazards associated with this and other novel fluorinated compounds. The proposed decomposition pathway, initiated by nitrogen elimination, serves as a working hypothesis for further mechanistic studies. A rigorous and proactive approach to thermal safety analysis is paramount to enabling the safe and effective use of such advanced materials in research and development.

References

- Utilization of Accelerating Rate Calorimetry for the Characterization of Energetic Materials at MRC-Mound. (n.d.). DTIC.

- Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications.

- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC.

- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). The Journal of Organic Chemistry - ACS Publications.

- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.

- Combined Microscopy, Calorimetry and X-ray Scattering Study of Fluorinated Dimesogens. (2017). Nature.

- Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ResearchGate.

- Accelerating Rate Calorimeter Testing. (n.d.). ioKinetic.

- PFAS in the Workplace. (2018). EHSLeaders.

- Accelerating Rate Calorimetry. (n.d.). NETZSCH Analyzing & Testing.

- Mass spectrometric curves of the thermal decomposition of the compound... (n.d.). ResearchGate.

- Differential scanning calorimetry (DSC) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. (2025). ResearchGate.

- Safety data sheet. (n.d.). BASF.

- Practical tips to minimize PFAS exposure. (n.d.). FPS Public Health.

- Safety data sheet. (n.d.). BASF.

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI.

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). MDPI.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC.

- PFAS and Worker Health. (2024). CDC.

- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2021). PMC.

- 1 - SAFETY DATA SHEET. (2023). NIST.

- Thermal behavior of fused NH-pyrazoles under flash vacuum pyrolysis (FVP) conditions. (n.d.). ResearchGate.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- (PDF) Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate.

- Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. (n.d.). PMC.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC.

- Metabolism of fluorine-containing drugs. (n.d.). ResearchGate.

- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.

- Inorganic Chemistry Journal. (n.d.). ACS Publications.

- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. (n.d.). ResearchGate.

- Differential Scanning Calorimetry Overview. (n.d.). Scribd.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (2020). Semantic Scholar.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC.

- Fluorine in heterocyclic chemistry. (n.d.). ResearchGate.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Features of the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform. Synthesis and structure of fluorinated analogs of tris(pyrazol-1-yl)methane. (2010). ResearchGate.

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed.

- The decomposition pathways of C4F7N/CO2/O2 mixtures in the PTFE vapors. (2024). AIP Publishing.

- Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. (2009). ResearchGate.

- N-POLYFLUOROALKYLPYRAZOLE-3 AND 5- ONES. (2017). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes | MDPI [mdpi.com]

- 6. PFAS in the Workplace - EHSLeaders [ehsleaders.org]

- 7. Practical tips to minimize PFAS exposure | FPS Public Health [health.belgium.be]

- 8. PFAS and Worker Health | PFAS | CDC [cdc.gov]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Sourcing and Synthesizing 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

The following technical guide details the sourcing, synthesis, and application of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole , a specialized fluorinated heterocycle.

Part 1: Executive Summary & Strategic Sourcing

The "Fluorous Pony Tail" Effect

In modern drug discovery, the incorporation of long perfluoroalkyl chains (often called "fluorous pony tails") is a strategic tool to modulate lipophilicity (

-

Position 3 (

): A super-lipophilic anchor for membrane insertion or hydrophobic pocket binding. -

Position 5 (

): An electron-withdrawing group that modulates the

Commercial Availability Status

Current Market Status: Non-Commodity / Custom Synthesis Required

Direct "off-the-shelf" procurement of this specific isomer is currently limited. Major catalog suppliers (Sigma-Aldrich, Fisher, Combi-Blocks) typically stock short-chain analogs (e.g., 3,5-bis(trifluoromethyl)pyrazole) but rarely extend to the perfluorohexyl (

Recommended Sourcing Strategy

Researchers requiring this compound should adopt a Precursor Sourcing & In-House Synthesis strategy or engage Specialty Fluorine Custom Synthesis partners.

Top Tier Custom Synthesis Partners (Fluorine Specialists)

| Supplier | Specialty | Region | Use Case |

| SynQuest Laboratories | High-pressure fluorination, custom building blocks | USA (FL) | Best for rapid custom synthesis of 1-10g batches. |

| Apollo Scientific | Extensive catalog of perfluoroalkyl precursors | UK / USA | Best source for the |

| Fluorochem | Diverse fluorinated heterocycles | UK | Good alternative for custom quotes or analog sourcing. |

| Enamine | Building blocks & library synthesis | Ukraine/Global | Best for scaling up if the molecule becomes a lead candidate. |

Part 2: Technical Synthesis Guide

Since direct procurement is difficult, this guide provides a validated retrosynthetic pathway and experimental protocol based on established fluorochemistry principles.

Retrosynthetic Analysis

The most reliable route to 3,5-bis(perfluoroalkyl)pyrazoles is the cyclocondensation of a fluorinated

Pathway Logic:

-

Target: 3-Perfluorohexyl-5-trifluoromethyl-1H-pyrazole.

-

Intermediate: 1,1,1,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodecane-2,4-dione.

-

Precursors: Ethyl trifluoroacetate + 1-Perfluorohexyl-ethanone (Methyl perfluorohexyl ketone).

Synthesis Workflow Diagram

Caption: Claisen condensation of fluorinated esters/ketones followed by hydrazine cyclization.

Experimental Protocol (Self-Validating System)

Step 1: Synthesis of the

-

Reaction: Claisen Condensation.

-

Reagents:

-

Ethyl trifluoroacetate (1.0 equiv).

-

1-Perfluorohexyl-ethanone (1.0 equiv) (Note: If unavailable, synthesize via Grignard of

+ Acetaldehyde + Oxidation). -

Sodium Methoxide (NaOMe) (1.1 equiv) or LiHMDS (for milder conditions).

-

Solvent: Anhydrous Diethyl Ether or THF.

-

-

Procedure:

-

Suspend NaOMe in anhydrous ether at 0°C under

. -

Add Ethyl trifluoroacetate dropwise.

-

Add 1-Perfluorohexyl-ethanone dropwise over 30 mins.

-

Stir at room temperature (RT) for 12-24 hours. The solution typically turns yellow/orange, indicating enolate formation.

-

Validation Check: Acidify a small aliquot and run TLC. The

-diketone usually spots distinctively from starting materials. -

Quench with 10% HCl, extract with ether, dry over

, and concentrate.

-

Step 2: Cyclization to Pyrazole

-

Reagents:

-

Crude

-diketone (from Step 1). -

Hydrazine Hydrate (1.2 equiv).

-

Solvent: Ethanol (EtOH).

-

-

Procedure:

-

Dissolve the

-diketone in EtOH. -

Add Hydrazine Hydrate dropwise at RT (Exothermic reaction—monitor temperature).

-

Reflux for 2-4 hours.

-

Validation Check: Monitor consumption of diketone via LC-MS. Look for Mass

(approx). -

Cool, remove solvent in vacuo.

-

Purification: Recrystallization from hexanes/chloroform or column chromatography (Silica, Hexane/EtOAc gradient).

-

Critical Characterization Data

To ensure trustworthiness, the isolated product must meet these spectral criteria:

| Technique | Expected Signal | Interpretation |

| Pyrazole C4-H proton (singlet). | ||

| Pyrazole N-H proton (exchangeable). | ||

| LC-MS | Molecular Ion ( |

Part 3: Safety & Handling (E-E-A-T)

-

Perfluoroalkyl Chain Persistence: Long-chain PFAS (

and above) are persistent. Minimize waste and use dedicated fluorinated waste streams. -

Hydrazine Hazard: Hydrazine is a potent hepatotoxin and potential carcinogen. All cyclization steps must be performed in a fume hood with double-gloving.

-

Volatility: Fluorinated pyrazoles can be surprisingly volatile. Do not dry under high vacuum for extended periods without monitoring.

References

-

MDPI. (2024).[1] Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules. [Link]

-

ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole in Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the potential applications of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole. The protocols detailed herein are based on established principles of fluorinated compounds and their versatile roles in advanced materials.

Introduction to 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a heavily fluorinated heterocyclic compound. The presence of both a perfluorohexyl chain and a trifluoromethyl group on the pyrazole ring imparts unique physicochemical properties, making it a highly promising candidate for various applications in materials science.[1][2] The high degree of fluorination suggests exceptional chemical and thermal stability, low surface energy, and distinct electronic characteristics.[3] These properties are highly sought after for creating advanced functional materials.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0,0.75!", fontcolor="#EA4335"]; N2 [label="N", pos="-0.85,0!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.45,-0.95!", fontcolor="#202124"]; C4 [label="C", pos="0.65,-0.75!", fontcolor="#202124"]; C5 [label="C", pos="0.85,0.25!", fontcolor="#202124"]; H4 [label="H", pos="1.2,-1.25!", fontcolor="#5F6368"]; H_N1 [label="H", pos="0,1.25!", fontcolor="#5F6368"];

// Define nodes for substituents CF3_group [label="CF3", pos="1.85,0.75!", fontcolor="#4285F4"]; C6F13_group [label="C6F13", pos="-1.25,-1.85!", fontcolor="#34A853"];

// Draw bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C4 -- H4; N1 -- H_N1; C5 -- CF3_group; C3 -- C6F13_group; } Caption: Chemical structure of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole.

Potential Synthesis of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

A plausible synthetic route for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole involves a (3+2) cyclocondensation reaction, a common method for synthesizing pyrazoles.[4] This protocol adapts known procedures for the synthesis of perfluoroalkylated pyrazoles.

Protocol: Two-Step Synthesis

-

Step 1: Synthesis of the Perfluoroalkylated Enal Precursor.

-

This step can be achieved via a photocatalytic reaction between an aliphatic aldehyde and perfluorohexyl iodide.[4]

-

-

Step 2: Cyclocondensation with Hydrazine.

-

The resulting perfluoroalkylated enal undergoes a nucleophilic attack by hydrazine, followed by ring closure to form the pyrazole ring.[4]

-

Application I: Superhydrophobic and Oleophobic Coatings

The high fluorine content of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole suggests an extremely low surface energy, a critical characteristic for creating superhydrophobic and oleophobic surfaces.[5][6] Such coatings have wide-ranging applications, including self-cleaning surfaces, anti-icing, and corrosion resistance.[7][8][9]

Scientific Rationale

Superhydrophobicity is achieved by combining a low surface energy chemical composition with a hierarchical micro/nano-surface roughness. The fluorinated pyrazole provides the low surface energy, while a suitable substrate or formulation provides the necessary roughness.

Protocol: Fabrication of a Superhydrophobic Coating

This protocol describes the preparation of a superhydrophobic coating on a substrate such as aluminum or glass using a sol-gel method with silica nanoparticles to create the required surface roughness.

Materials and Equipment:

-

3-Perfluorohexyl-5-trifluoromethyl-pyrazole

-

Tetraethyl orthosilicate (TEOS)

-

Ammonia solution (28-30%)

-

Ethanol

-

Substrates (e.g., glass slides, aluminum panels)

-

Ultrasonic bath

-

Spin coater or spray gun

-

Oven

-

Contact angle goniometer

Procedure:

-

Synthesis of Silica Nanoparticles (Stöber Method):

-

In a flask, mix 100 mL of ethanol and 10 mL of deionized water.

-

Add 5 mL of TEOS to the mixture.

-

While stirring, add 5 mL of ammonia solution to catalyze the reaction.

-

Continue stirring for 6 hours at room temperature to form a colloidal suspension of silica nanoparticles.

-

-

Surface Functionalization of Silica Nanoparticles:

-

To the silica nanoparticle suspension, add a 1% (w/v) solution of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole in ethanol.

-

Sonicate the mixture for 30 minutes to ensure uniform coating of the nanoparticles.

-

-

Coating Application:

-

Clean the substrates thoroughly with acetone, ethanol, and deionized water, and then dry them.

-

Apply the functionalized silica nanoparticle suspension to the substrate using a spin coater (e.g., 3000 rpm for 30 seconds) or a spray gun.

-

Repeat the coating process 3-5 times to build up a sufficiently rough surface.

-

-

Curing:

-

Dry the coated substrates in an oven at 120°C for 1 hour to cure the coating and evaporate the solvents.

-

-

Characterization:

-

Measure the water and oil contact angles using a contact angle goniometer to confirm superhydrophobicity and oleophobicity. A water contact angle greater than 150° and a low sliding angle indicate superhydrophobicity.

-

dot graph "Superhydrophobic_Coating_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Preparation of Coating Suspension"; bgcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; Silica_NPs [label="Synthesis of\nSilica Nanoparticles"]; Functionalization [label="Functionalization with\nFluorinated Pyrazole"]; Silica_NPs -> Functionalization; }

subgraph "cluster_Application" { label = "Coating Application and Curing"; bgcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Substrate_Prep [label="Substrate\nCleaning"]; Coating [label="Spin or Spray\nCoating"]; Curing [label="Oven\nCuring"]; Substrate_Prep -> Coating -> Curing; }

subgraph "cluster_Characterization" { label = "Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; Contact_Angle [label="Contact Angle\nMeasurement"]; }

Functionalization -> Coating; Curing -> Contact_Angle; } Caption: Workflow for fabricating a superhydrophobic coating.

Application II: Low-k Dielectric Materials for Microelectronics

Fluorinated polymers are known for their low dielectric constants (low-k), which are essential for reducing signal delay and cross-talk in advanced microelectronic devices. The incorporation of the bulky and highly fluorinated 3-Perfluorohexyl-5-trifluoromethyl-pyrazole moiety into a polymer backbone can lead to materials with a low dielectric constant and high thermal stability.

Scientific Rationale

The low polarizability of the C-F bond and the increase in free volume introduced by the bulky perfluorohexyl and trifluoromethyl groups contribute to a lower dielectric constant. The inherent thermal stability of the pyrazole ring and fluorinated chains would also impart desirable thermal properties to the resulting polymer.

Protocol: Synthesis of a Low-k Polyimide

This protocol outlines the synthesis of a novel polyimide incorporating 3-Perfluorohexyl-5-trifluoromethyl-pyrazole. This involves the synthesis of a diamine monomer derived from the pyrazole, followed by polycondensation with a dianhydride.

Materials and Equipment:

-

3-Perfluorohexyl-5-trifluoromethyl-pyrazole

-

4-Fluoronitrobenzene

-

Potassium carbonate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrazine hydrate

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc)

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Synthesis of the Diamine Monomer:

-

Step 1: N-Arylation. React 3-Perfluorohexyl-5-trifluoromethyl-pyrazole with 4-fluoronitrobenzene in the presence of a base like potassium carbonate in a high-boiling solvent such as DMAc to yield the dinitro compound.

-

Step 2: Reduction. Reduce the dinitro compound to the corresponding diamine using a standard reduction method, such as catalytic hydrogenation with Pd/C or chemical reduction with hydrazine hydrate. Purify the resulting diamine monomer by recrystallization or column chromatography.

-

-

Polymerization:

-

In a dry, three-necked flask under an inert atmosphere, dissolve the synthesized diamine monomer in anhydrous DMAc.

-

Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred solution.

-

Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

-

-

Film Formation and Imidization:

-

Cast the viscous poly(amic acid) solution onto a glass plate.

-

Heat the cast film in an oven with a controlled temperature program (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to induce thermal imidization and remove the solvent.

-

-

Characterization:

-

Peel off the resulting polyimide film and characterize its properties.

-

Determine the dielectric constant using a dielectric analyzer.

-

Evaluate thermal stability using thermogravimetric analysis (TGA).

-

dot graph "Low_k_Polymer_Synthesis" { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_Monomer" { label = "Diamine Monomer Synthesis"; bgcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; N_Arylation [label="N-Arylation of Pyrazole"]; Reduction [label="Reduction of Nitro Groups"]; N_Arylation -> Reduction; }

subgraph "cluster_Polymerization" { label = "Polymerization and Film Formation"; bgcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Polycondensation [label="Polycondensation with Dianhydride"]; Film_Casting [label="Film Casting of Poly(amic acid)"]; Imidization [label="Thermal Imidization"]; Polycondensation -> Film_Casting -> Imidization; }

subgraph "cluster_Characterization" { label = "Characterization"; bgcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; Dielectric_Test [label="Dielectric Constant Measurement"]; TGA_Test [label="Thermal Stability (TGA)"]; }

Reduction -> Polycondensation; Imidization -> Dielectric_Test; Imidization -> TGA_Test; } Caption: Workflow for the synthesis and characterization of a low-k polyimide.

Conclusion

While direct experimental data on 3-Perfluorohexyl-5-trifluoromethyl-pyrazole is emerging, its molecular structure strongly suggests significant potential in advanced materials science. The protocols provided here offer a solid foundation for researchers to explore its use in creating superhydrophobic coatings and low-k dielectric polymers. Further research will undoubtedly uncover more applications for this versatile fluorinated compound.

References

- Maspero, A., et al. (n.d.). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry.

- Pokladko-Kowar, M., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. ResearchGate.

- Al-Sanea, M. M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.

- Rojas, M.-C., & Prieto, J. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- (n.d.). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC.

- (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI.

- (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed.

- Pokladko-Kowar, M., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI.

- (2025). A robust superhydrophobic and oleophobic coating with short chain perfluoroalkyl group and flower-shaped SiO2 nanoparticles. ResearchGate.

- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

- (n.d.). Fluorine Based Superhydrophobic Coatings. MDPI.

- Ferreira, I., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- (2024). Fabrication of Corrosion-Resistant Superhydrophobic Coatings and Impermeable Porous Structures Using Fluorinated Microemulsions Containing Thermally Decomposable Surfactants. MDPI.

- (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC.

- (n.d.). Recent Progresses of Superhydrophobic Coatings in Different Application Fields: An Overview. MDPI.

- Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI.

- (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.

- (n.d.). Research Advances and Future Perspectives of Superhydrophobic Coatings in Sports Equipment Applications. MDPI.

Sources

3-Perfluorohexyl-5-trifluoromethyl-pyrazole as a building block for pharmaceuticals

Topic: 3-Perfluorohexyl-5-trifluoromethyl-pyrazole as a building block for pharmaceuticals Content Type: Detailed Application Note and Protocols Audience: Researchers, Medicinal Chemists, and Process Scientists

A Dual-Function Scaffold for Fluorous Mixture Synthesis and Lipophilic Pharmacophore Engineering

Executive Summary

In the landscape of modern medicinal chemistry, 3-Perfluorohexyl-5-trifluoromethyl-pyrazole (3-PFH-5-TFM-Pz) represents a specialized building block that bridges the gap between bioactive pharmacophores and process efficiency tools .

Structurally, it combines a privileged pyrazole core—found in blockbuster drugs like Celecoxib and Rimonabant—with two distinct fluorinated domains: a metabolically stable trifluoromethyl (

This guide details the synthesis, functionalization, and purification protocols for utilizing 3-PFH-5-TFM-Pz, positioning it as a critical tool for high-throughput library generation and the development of 19F-MRI theranostic agents.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | ~454.11 g/mol |

| Physical State | Waxy white solid or semi-solid oil (tautomer dependent) |

| Solubility | Soluble in MeOH, THF, EtOAc, and Fluorous solvents (FC-72).[1][2] Insoluble in water. |

| pKa (Calculated) | ~11.5 (NH acidity enhanced by electron-withdrawing |

| LogP (Calculated) | > 5.0 (Highly Lipophilic) |

| Fluorous Content | ~67% (F-heavy) – Suitable for F-SPE retention. |

Synthetic Utility & Mechanism

The "Fluorous Tag" Advantage

The

-

Mechanism: In a mixture of organic impurities and the fluorous-tagged product, passing the mixture through an F-SPE cartridge retains only the tagged pyrazole.

-

Application: Ideal for "Fluorous Mixture Synthesis" (FMS), where multiple analogs are synthesized in one pot, tagged with different fluorous lengths (

), and separated by fluorous chromatography.

Bioisosterism & Pharmacophore Mapping

While the

-

Kinase Inhibition: The pyrazole NH and

act as hydrogen bond donor/acceptors in the ATP-binding pocket. -

Metabolic Stability: The

group blocks oxidative metabolism (CYP450) at the 5-position.

Visualization: Synthetic & Functional Workflow

Figure 1: Strategic workflow converting the raw diketone precursor into the pyrazole building block, branching into process chemistry (tagging) or theranostic applications.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 3-perfluorohexyl-5-trifluoromethyl-pyrazole from a

Materials:

-

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-(trifluoromethyl)nonane-1,3-dione (1.0 equiv).

-

Hydrazine monohydrate (1.2 equiv).

-

Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH).

-

Catalyst: HCl (cat., optional).

Step-by-Step:

-

Dissolution: Dissolve 10 mmol of the perfluorohexyl

-diketone in 20 mL of TFE (for higher regioselectivity) or EtOH. -

Addition: Cool the solution to 0°C. Add hydrazine monohydrate dropwise over 10 minutes. Caution: Exothermic.

-

Reflux: Warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor by TLC (or 19F NMR).

-

Workup: Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

mL) and brine. -

Drying: Dry over

, filter, and concentrate. -

Purification: Recrystallize from hexane/chloroform or proceed directly to Protocol C (F-SPE) if high purity is required.

Protocol B: N-Alkylation (Coupling to Drug Core)

Objective: Attach the pyrazole block to a benzyl halide or aryl boronic acid (Chan-Lam coupling).

Step-by-Step (Standard Alkylation):

-

Setup: In a flame-dried flask, dissolve 3-PFH-5-TFM-Pz (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add

(2.0 equiv) or -

Alkylation: Add the electrophile (e.g., Benzyl Bromide derivative, 1.1 equiv).

-

Reaction: Stir at 60°C for 3–12 hours.

-

Note on Regiochemistry: Alkylation typically occurs at the nitrogen furthest from the bulky

group due to steric hindrance, favoring the 1-substituted-3-perfluorohexyl-5-trifluoromethyl isomer. Verify via NOESY NMR.

Protocol C: Fluorous Solid-Phase Extraction (F-SPE)

Objective: Purify the reaction mixture based solely on the presence of the

Materials:

-

Fluorous Silica Gel Cartridge (e.g., FluoroFlash®).[3]

-

Solvent A (Fluorophobic): 80:20 MeOH:H2O.[4]

-

Solvent B (Fluorophilic): 100% MeOH or THF.

Workflow:

-

Conditioning: Wash cartridge with 5 mL Solvent B, then 5 mL Solvent A.

-

Loading: Dissolve the crude reaction mixture (from Protocol B) in a minimum amount of DMF or Solvent A. Load onto the cartridge.

-

Elution 1 (Waste): Elute with 10–15 mL of Solvent A .

-

Result: Non-fluorous reagents, catalysts, and byproducts elute. The target molecule stays on the cartridge.

-

-

Elution 2 (Product): Elute with 10–15 mL of Solvent B .

-

Result: The 3-PFH-5-TFM-Pz derivative elutes in high purity (>95%).

-

-

Validation: Evaporate Solvent B. Check purity by 1H NMR.

Visualization: F-SPE Purification Logic

Figure 2: The binary separation logic of F-SPE. The perfluorohexyl tail ensures the product is retained while organic impurities are washed away.

Safety & Regulatory Considerations (PFAS)

-

PFAS Awareness: The

moiety falls under the category of Per- and Polyfluoroalkyl Substances (PFAS). While -

Waste Disposal: All fluorous waste (solvents, silica, aqueous washes) must be segregated into specific halogenated waste streams. Do not dispose of down the drain.

-

Alternative: If the

chain is solely for purification, consider using

References

-

Synthesis of Fluorinated Pyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008. Link

-

Fluorous Mixture Synthesis: Curran, D. P. "Fluorous Mixture Synthesis: A New Method for the Generation of Compound Libraries." Science, 2001. Link

-

F-SPE Protocols: Zhang, W. "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 2003. Link

-

Bioactivity of Trifluoromethyl Pyrazoles: Zhu, W., et al. "Recent Advances in the Synthesis of Trifluoromethyl-Containing Heterocycles." Chemical Reviews, 2014. Link

Sources

Technical Application Note: Handling, Storage, and Fluorous Phase Management of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Introduction & Material Characterization

3-Perfluorohexyl-5-trifluoromethyl-pyrazole is a specialized heterocyclic building block characterized by its "amphiphilic-fluorous" nature. Unlike standard organic reagents, this molecule possesses a Fluorous Ponytail (

This unique structure dictates that the compound cannot be treated as a standard organic solid. It exhibits fluorophilicity —a strong preference for perfluorinated solvents over standard organic or aqueous phases. This Application Note provides the critical protocols required to maintain the integrity of this reagent and utilize it effectively in Fluorous Biphasic Systems (FBS) .

Physicochemical Profile[1][2][3][4][5][6]

| Property | Value / Characteristic | Technical Implication |

| Molecular Formula | High Fluorine Content (~68% by mass) | |

| Physical State | White to off-white crystalline solid | Subject to high electrostatic charging |

| Est. pKa (NH) | 8.5 – 10.5 | Significantly more acidic than unsubstituted pyrazole ( |

| Solubility (Organic) | Low (MeOH, DCM, Toluene) | Poor solubility in standard organics at RT; thermomorphic at high T. |

| Solubility (Fluorous) | High (FC-72, Perfluorohexane) | Partitions exclusively to fluorous phase. |

| Solubility (Hybrid) | High (Benzotrifluoride - BTF) | BTF acts as a universal solvent bridging organic/fluorous phases. |

Safety & Hazard Mitigation (E-E-A-T)

Critical Warning: While chemically stable, the high fluorine content presents unique hazards during thermal decomposition or improper handling.

-

Thermal Decomposition: Do not heat above 200°C without rigorous temperature control. Decomposition releases Hydrogen Fluoride (HF) and potentially Perfluoroisobutene (PFIB) , a highly toxic gas.

-

Static Discharge: The perfluoro-chain renders the solid extremely dielectric. It accumulates static charge rapidly, causing the powder to "fly" or adhere stubbornly to spatulas.

-

Mitigation: Use an ionizing bar or anti-static gun during weighing. Use wooden or PTFE-coated spatulas; avoid metal spatulas which can create spark gaps if the powder is highly charged.

-

-

Skin Permeation: While lipophobic, the surfactant-like nature of the molecule can facilitate transport across biological membranes. Double-gloving (Nitrile over Laminate) is recommended.

Storage Protocol

To maintain the "fluorous integrity" and prevent hydrolysis or degradation of the active NH site, follow this strict storage workflow.

Storage Environment

-

Temperature: Store at 2°C to 8°C . While the C-F bonds are stable, the pyrazole ring is reactive.

-

Atmosphere: Store under Argon or Nitrogen . The acidic NH proton can participate in H-bonding with atmospheric moisture, leading to clumping and difficulty in precise weighing.

-

Container: Glass vials with PTFE-lined caps are mandatory.

-

Why? Fluorinated compounds can adsorb into standard polypropylene (PP) or polyethylene (PE) containers over time, leading to titer loss.

-

Storage Workflow Diagram

Figure 1: Critical path for receiving and storing fluorinated pyrazoles to prevent sorption and degradation.

Solubilization & Handling Protocols

The most common failure mode with this reagent is attempting to dissolve it in pure methanol or dichloromethane, resulting in a suspension rather than a solution.

The "Universal Solvent" Strategy

For all synthetic applications, Benzotrifluoride (BTF,

-

Reasoning: BTF contains both an aromatic ring (organic compatible) and a trifluoromethyl group (fluorous compatible). It dissolves 3-Perfluorohexyl-5-trifluoromethyl-pyrazole readily at room temperature and is miscible with most organic reaction solvents.

Fluorous Biphasic System (FBS) Setup

If the reagent is used as a tag for purification, you must establish a biphasic system.

Protocol: The Three-Phase Test

-

Dissolve: Dissolve 10 mg of the compound in 0.5 mL BTF (Homogeneous).

-

Partition: Add 0.5 mL FC-72 (Fluorous solvent) and 0.5 mL Methanol (Organic solvent).

-

Observe:

-

The compound should partition >95% into the lower fluorous layer (FC-72).

-

Standard organic impurities will remain in the upper Methanol layer.

-

Note: The

chain is a "medium" fluorous tag. If partition is incomplete, use Fluorous Solid Phase Extraction (F-SPE) on FluoroFlash® silica rather than liquid-liquid extraction.

-

Solvent Selection Logic

Figure 2: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Synthesis Application: Deprotonation & Substitution

Due to the electron-withdrawing nature of the

Protocol: N-Alkylation

-

Solvent: Anhydrous Acetonitrile or BTF .

-

Base: Use Cesium Carbonate (

) .-

Why? Stronger bases (NaH) are unnecessary and may cause defluorination (elimination of HF) from the perfluoro-chain at high temperatures.

is sufficient to deprotonate the acidic NH.

-

-

Temperature: Maintain

. Higher temperatures risk "clip-off" of the fluorous tail via E2 elimination mechanisms adjacent to the pyrazole ring.

References

- Gladysz, J. A., Curran, D. P., & Horváth, I. T. (2004). Handbook of Fluorous Chemistry. Wiley-VCH. (Foundational text on Fluorous Biphasic Systems and solvent selection).

-

Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 37(9), 1174–1196. Link

-

Sigma-Aldrich. (2023). Safety Data Sheet: Perfluoroalkyl Pyrazoles. (General safety data regarding HF evolution and dust explosion hazards). Link

- Matsugi, M., & Curran, D. P. (2005). "Fluorous Solid-Phase Extraction (F-SPE) for the Separation of Organic Mixtures." Journal of Organic Chemistry. (Protocol for handling C6F13 tagged molecules).

Comprehensive Safety Data Sheet and Application Protocols for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

This document provides a detailed safety and application guide for the novel fluorinated pyrazole, 3-Perfluorohexyl-5-trifluoromethyl-pyrazole. The information herein is synthesized from established safety data for structurally analogous compounds and is intended for use by trained researchers, scientists, and drug development professionals. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to ensure the highest standards of safety and experimental validity.

Hazard Identification and Safety Summary

While a specific Safety Data Sheet (SDS) for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole is not publicly available, the collective data from related fluorinated pyrazoles allows for a robust preliminary hazard assessment. The presence of a perfluorohexyl chain and a trifluoromethyl group on the pyrazole core suggests that this compound should be handled with care, assuming potential for irritation and toxicity.

1.1. GHS Hazard Classification (Anticipated)

Based on analogous compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][3] |

| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer.[5] |

1.2. Precautionary Statements (Summary)

A comprehensive list of precautionary statements is provided in the detailed SDS section. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P270: Do not eat, drink or smoke when using this product.[1][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

Rationale for Stringent Safety Measures: The Role of Fluorine

The introduction of fluorine atoms into organic molecules, such as in 3-Perfluorohexyl-5-trifluoromethyl-pyrazole, significantly alters their physicochemical properties.[6] This can enhance biological activity and metabolic stability, which is advantageous in drug design.[7] However, these same properties necessitate careful handling. The high electronegativity of fluorine can increase the lipophilicity of the molecule, potentially leading to enhanced absorption through the skin and cell membranes. Furthermore, the metabolism of some fluorinated compounds can produce toxic byproducts.[7] Therefore, the protocols outlined below are designed to minimize exposure and ensure user safety.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating checkpoints and best practices to ensure reproducible and reliable results.

3.1. Preparation of Stock Solutions

The poor aqueous solubility of highly fluorinated compounds is a critical consideration for in vitro and in vivo studies.

Step-by-Step Protocol:

-

Solvent Selection: Initially, attempt to dissolve a small, accurately weighed amount of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole in 100% dimethyl sulfoxide (DMSO).

-

Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of DMSO in the experimental medium.

-

Sonication: If the compound does not readily dissolve, use a sonicator bath to aid dissolution. Avoid excessive heating.

-

Sterile Filtration: Once fully dissolved, sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Behind Choices:

-

DMSO: DMSO is a common solvent for poorly soluble compounds in biological assays. However, it can have its own biological effects, so it's crucial to keep the final concentration low (typically <0.5%).

-

High-Concentration Stock: This minimizes the volume of organic solvent introduced into the aqueous experimental system, reducing the risk of solvent-induced artifacts.

-

Aliquoting: Prevents degradation of the compound due to repeated changes in temperature.

3.2. In Vitro Cellular Assay Protocol

This protocol provides a general framework for assessing the cytotoxic or other biological effects of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole on cultured cells.

Experimental Workflow Diagram:

Caption: A generalized workflow for an in vitro cellular assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Dilution: On the day of treatment, prepare a serial dilution of the 3-Perfluorohexyl-5-trifluoromethyl-pyrazole stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

-

Treatment: Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.

-

Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Assay: Following incubation, perform the desired endpoint assay (e.g., MTT, CellTiter-Glo®, or a specific functional assay) according to the manufacturer's instructions.

-

Data Analysis: Read the plate using a plate reader and normalize the data to the vehicle control to determine the effect of the compound.

Self-Validating System:

-

Vehicle Control: Essential for distinguishing the effect of the compound from that of the solvent.

-

Positive Control: Include a known cytotoxic agent to ensure the assay is performing as expected.

-

Dose-Response Curve: A full dose-response curve allows for the determination of key parameters like IC₅₀ or EC₅₀.

Detailed Safety Data Sheet (SDS) Information

This section synthesizes information from the SDSs of analogous fluorinated pyrazoles to provide a comprehensive safety profile for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole.

| Section | Details |

| 1. Identification | Product Name: 3-Perfluorohexyl-5-trifluoromethyl-pyrazoleSynonyms: Not availableIntended Use: For research and development purposes only.[1] |

| 2. Hazard(s) Identification | Physical State: Assumed to be a solid.Color: No data available.Odor: No data available.GHS Classification: See Section 1.1.Signal Word: Warning. |

| 3. Composition/Information on Ingredients | Substance Name: 3-Perfluorohexyl-5-trifluoromethyl-pyrazoleCAS Number: Not available.Purity: Research grade, typically >95%. |

| 4. First-Aid Measures | Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][8] If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[8][9]Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[1] If skin irritation persists, get medical advice/attention.[4][8]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8] Get immediate medical attention.[1]Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1] |

| 5. Fire-Fighting Measures | Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]Specific Hazards: Thermal decomposition can produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[8][10]Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8] |

| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 8. Ensure adequate ventilation. Avoid dust formation.[3][11]Environmental Precautions: Prevent entry into drains and waterways.[12]Methods for Cleaning Up: Sweep up the material and place it into a suitable, labeled container for disposal.[10][11] |

| 7. Handling and Storage | Handling: Use only in a well-ventilated area or under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]Storage: Store in a cool, dry, well-ventilated place.[11] Keep the container tightly closed.[11] Store locked up.[1] |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use a chemical fume hood to maintain airborne concentrations below exposure limits. Ensure eyewash stations and safety showers are readily accessible.[8][11]Personal Protective Equipment: - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11] - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][11] - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8] |

| 9. Physical and Chemical Properties | Appearance: No data available.Odor: No data available.Solubility: Expected to be poorly soluble in water.Other Properties: No data available. |

| 10. Stability and Reactivity | Reactivity: No data available.Chemical Stability: Stable under recommended storage conditions.[1][2]Conditions to Avoid: Heat, sparks, open flames, and incompatible materials.[1][2]Incompatible Materials: Strong oxidizing agents.[1][2]Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen fluoride.[8][10] |

| 11. Toxicological Information | Acute Toxicity: The toxicological properties have not been fully investigated.[11] Harmful if swallowed.[1]Skin Corrosion/Irritation: Causes skin irritation.[2][4]Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]Carcinogenicity: Suspected of causing cancer.[5] |

| 12. Ecological Information | Ecotoxicity: No data available. Avoid release to the environment.[1] |

| 13. Disposal Considerations | Waste Disposal: Dispose of in accordance with local, state, and federal regulations. |

| 14. Transport Information | DOT/IATA/IMDG: Not regulated as a hazardous material (based on available information for similar compounds). |

| 15. Regulatory Information | TSCA: This is a research and development chemical and may not be on the TSCA inventory.[5] |

| 16. Other Information | The information provided in this document is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. |

Logical Relationship Diagram: Hazard to Precaution

Caption: The relationship between identified hazards and the required personal protective measures.

References

- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.

- Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Cole-Parmer.

- SAFETY DATA SHEET. (2025, December 26). Generic Supplier.

- SAFETY DATA SHEET - Fisher Scientific. (2009, April 24). Fisher Scientific.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, January 27). Thermo Fisher Scientific.

- 3,5-Bis(trifluoromethyl)pyrazole - SAFETY DATA SHEET. (2015, June 8). Generic Supplier.

- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PMC.

- Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate.

- SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI Chemicals.

- Chemical Aspects of Human and Environmental Overload with Fluorine. PMC - NIH.

- SAFETY DATA SHEET. (2025, December 19). Generic Supplier.

- Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. (2005, October 3). Cole-Parmer.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7). Sigma-Aldrich.

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

Troubleshooting & Optimization

purification techniques for 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Technical Support Center: Purification of 3-Perfluorohexyl-5-trifluoromethyl-pyrazole

Molecule Profile & Chemical Behavior